molecular formula C21H37N3O5 B565399 Lisinopril Cyclohexyl Analogue CAS No. 1132650-67-9

Lisinopril Cyclohexyl Analogue

Número de catálogo: B565399
Número CAS: 1132650-67-9
Peso molecular: 411.543
Clave InChI: QYSKCMYFYQRFSL-BZSNNMDCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lisinopril Cyclohexyl Analogue is a derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension. This compound is known as one of the impurities formed during the synthesis of Lisinopril. It is chemically characterized by the presence of a cyclohexyl group, which differentiates it from the parent compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lisinopril Cyclohexyl Analogue involves the hydrogenation of Lisinopril using a Rhodium catalyst in methanol. The reaction conditions include the use of Raney-Nickel and hydrogen pressure, which leads to the over-hydrogenation at the condensation reaction of compound 5 with ethyl 2-oxo-4-phenyl butyrate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure the efficient production of the compound while minimizing impurities.

Análisis De Reacciones Químicas

Types of Reactions

Lisinopril Cyclohexyl Analogue undergoes various chemical reactions, including:

    Hydrogenation: The primary reaction used in its synthesis.

    Condensation: Involves the reaction with ethyl 2-oxo-4-phenyl butyrate.

    Substitution: Potential reactions with other reagents to modify its structure.

Common Reagents and Conditions

    Rhodium Catalyst: Used in the hydrogenation process.

    Raney-Nickel: Employed in the condensation reaction.

    Methanol: Solvent used in the hydrogenation reaction.

Major Products Formed

The major product formed from these reactions is the this compound itself, characterized by the absence of aromatic protons as confirmed by 1H-NMR spectrum .

Aplicaciones Científicas De Investigación

Lisinopril Cyclohexyl Analogue has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of Lisinopril Cyclohexyl Analogue is similar to that of Lisinopril. It inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. This action results in the relaxation of blood vessels, increased blood circulation, and reduced blood pressure .

Comparación Con Compuestos Similares

Similar Compounds

    Lisinopril: The parent compound, an ACE inhibitor used to treat hypertension.

    Captopril: Another ACE inhibitor with a different chemical structure.

    Enalapril: A similar ACE inhibitor with a different side chain.

Uniqueness

Lisinopril Cyclohexyl Analogue is unique due to the presence of the cyclohexyl group, which distinguishes it from other ACE inhibitors. This structural difference may influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for studying the effects of structural modifications on ACE inhibition .

Actividad Biológica

Lisinopril, a well-known angiotensin-converting enzyme (ACE) inhibitor, has been extensively studied for its pharmacological properties and therapeutic applications. The cyclohexyl analogue of lisinopril represents a modification aimed at enhancing its biological activity and therapeutic efficacy. This article delves into the biological activity of the lisinopril cyclohexyl analogue, supported by research findings, case studies, and data tables.

Lisinopril and its analogues function primarily by inhibiting the ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, lisinopril reduces levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced workload on the heart. The cyclohexyl analogue may enhance these effects due to structural modifications that improve binding affinity or bioavailability.

Pharmacological Properties

1. Pharmacokinetics:

  • Absorption: Lisinopril is absorbed with a bioavailability of 10% to 30%, with peak plasma concentrations occurring 6 to 8 hours post-administration .
  • Half-life: The cyclohexyl analogue may exhibit a modified half-life compared to lisinopril, potentially allowing for extended action or improved dosing schedules.
  • Elimination: It is primarily excreted unchanged in urine .

2. Efficacy in Hypertension:
Clinical trials have demonstrated that lisinopril effectively lowers blood pressure in various populations, including the elderly and those with comorbid conditions such as diabetes and heart failure. The cyclohexyl analogue is hypothesized to have similar or enhanced efficacy due to improved pharmacokinetic properties .

Case Studies

Several studies have explored the effects of lisinopril and its analogues:

  • GISSI-3 Trial: This landmark study showed that lisinopril significantly reduced mortality and left ventricular dysfunction in patients post-myocardial infarction when administered within 24 hours of symptom onset .
  • Diabetic Nephropathy: Lisinopril has been shown to improve renal outcomes in diabetic patients by reducing albuminuria and controlling blood pressure .

Comparative Analysis of Biological Activity

The following table summarizes key pharmacological properties between lisinopril and its cyclohexyl analogue:

PropertyLisinoprilThis compound
Bioavailability 10% - 30%TBD (To Be Determined)
Peak Plasma Concentration 6 - 8 hoursTBD
Half-life LongTBD
Primary Metabolite Unchanged in urineTBD
Efficacy in Hypertension EstablishedHypothesized Enhanced

Future Directions

Research into the biological activity of the this compound is ongoing. Future studies will focus on:

  • In vitro and In vivo Studies: Assessing the binding affinity and efficacy compared to standard lisinopril.
  • Clinical Trials: Evaluating safety, tolerability, and therapeutic outcomes in diverse patient populations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Lisinopril Cyclohexyl Analogue, and how do they differ in yield and purity?

  • Methodology : Begin with retrosynthetic analysis to identify key intermediates, such as the cyclohexylamine moiety and proline derivatives. Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (210 nm) to assess purity, referencing pharmacopeial assay protocols for lisinopril . Compare yields via gravimetric analysis and optimize reaction conditions (e.g., solvent polarity, catalyst load) using design of experiments (DoE) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on the cyclohexyl group’s stereochemistry. Validate purity using mass spectrometry (LC-MS) and ion-pair reverse-phase HPLC, aligning with USP guidelines for related angiotensin-converting enzyme (ACE) inhibitors . For stability studies, use forced degradation (acid/base hydrolysis, oxidative stress) coupled with tandem MS to identify degradation products .

Q. How can researchers design in vitro assays to evaluate the ACE inhibition potency of this compound?

  • Methodology : Adapt fluorometric or colorimetric ACE activity assays using hippuryl-histidyl-leucine (HHL) as a substrate. Normalize inhibition curves (IC₅₀) against lisinopril controls. Ensure reproducibility by standardizing enzyme concentration (e.g., 25 mU/mL) and incubation time (30–60 minutes) . Include positive/negative controls and triplicate measurements to minimize batch variability .

Advanced Research Questions

Q. What experimental design principles should guide pharmacokinetic (PK) studies of this compound in preclinical models?

  • Methodology : Use a crossover design with washout periods to minimize inter-subject variability. Employ nonlinear mixed-effects modeling (NONMEM) to estimate parameters like clearance (CL) and volume of distribution (Vd). Validate assays via spike-and-recovery experiments in plasma matrices, ensuring limits of quantification (LOQ) ≤1 ng/mL . Address ethical considerations by adhering to 3R principles (Replacement, Reduction, Refinement) in animal models .

Q. How can conflicting in vivo efficacy data for this compound be resolved?

  • Methodology : Conduct meta-analysis of existing studies to identify confounding variables (e.g., dosing regimen, animal strain). Apply Bradford Hill criteria to assess causality. Replicate experiments under standardized conditions, using blinded randomization and power analysis (α=0.05, β=0.2) to ensure adequate sample size . Utilize machine learning (e.g., random forest) to detect subtle interactions between covariates (e.g., renal function, CYP450 activity) .

Q. What strategies optimize the integration of omics data (proteomics, metabolomics) with traditional pharmacological assays for this compound?

  • Methodology : Apply multi-omics integration tools (e.g., XCMS Online, MetaboAnalyst) to map ACE-related pathways. Use partial least squares-discriminant analysis (PLS-DA) to correlate metabolite profiles with efficacy endpoints. Validate findings via siRNA knockdown of candidate targets (e.g., ACE2, bradykinin receptors) in cell lines . Ensure data reproducibility by depositing raw data in FAIR-aligned repositories .

Q. How can researchers develop a robust theoretical framework to explain this compound’s tissue-specific bioavailability?

  • Methodology : Link hypotheses to established theories, such as the pH-partition hypothesis for intestinal absorption. Use physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to simulate tissue penetration. Validate with in situ perfusion studies in rodent jejunum and colon, measuring apparent permeability (Papp) . Incorporate molecular dynamics simulations to predict interactions with lipid bilayers or efflux transporters (e.g., P-glycoprotein) .

Q. Methodological Frameworks for Research Design

  • PICO Framework : Define Population (e.g., hypertensive rat models), Intervention (dose range), Comparator (lisinopril), and Outcomes (blood pressure reduction, renal ACE activity) to structure hypotheses .
  • FINER Criteria : Ensure questions are Feasible (adequate lab resources), Interesting (novel cyclohexyl substitution effects), Novel (unexplored PK/PD relationships), Ethical (IACUC compliance), and Relevant (potential for reduced side effects vs. parent drug) .

Propiedades

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-cyclohexylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h15-18,23H,1-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSKCMYFYQRFSL-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)NC(CCCCN)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150332
Record name Lisinopril specified impurity F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132650-67-9
Record name Lisinopril specified impurity F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132650679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisinopril specified impurity F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(1S)-1-carboxy-3-cyclohexylpropyl]-L-lysyl-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N2-((1S)-1-CARBOXY-3-CYCLOHEXYLPROPYL)-L-LYSYL-L-PROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ10AC5C13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.